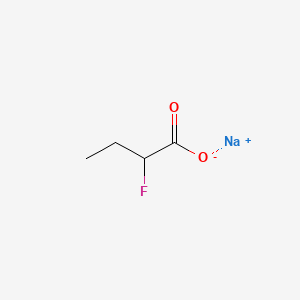
2-Fluorobutyric acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobutyric acid sodium salt is a fluorinated organic compound with the molecular formula C4H6FNaO2. This compound is a derivative of butyric acid, where a fluorine atom replaces one hydrogen atom on the second carbon of the butyric acid chain. The presence of the fluorine atom imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluorobutyric acid sodium salt typically involves the fluorination of butyric acid. One common method is the direct fluorination of butyric acid using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method is the use of electrochemical fluorination, where an electric current is passed through a solution of butyric acid in the presence of a fluorine source. This method allows for the controlled and efficient production of the desired fluorinated compound.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobutyric acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups, such as fluorinated amines or alcohols.
Scientific Research Applications
2-Fluorobutyric acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems.
Medicine: this compound is explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Fluorobutyric acid sodium salt involves its interaction with molecular targets and pathways in biological systems. The fluorine atom’s high electronegativity and small size allow it to form strong bonds with carbon, oxygen, and nitrogen atoms. This can lead to the inhibition of enzymes or alteration of protein structures, affecting various biochemical pathways. The compound’s unique properties also enable it to interact with cell membranes and other biological structures, influencing their function and stability.
Comparison with Similar Compounds
2-Fluorobutyric acid sodium salt can be compared with other fluorinated butyric acid derivatives, such as:
2-Chlorobutyric acid sodium salt: Similar in structure but with a chlorine atom instead of fluorine. It has different reactivity and properties due to the larger size and lower electronegativity of chlorine.
2-Bromobutyric acid sodium salt: Contains a bromine atom, which is even larger and less electronegative than chlorine, leading to distinct chemical behavior.
2-Iodobutyric acid sodium salt: The iodine atom imparts unique properties due to its size and polarizability, making it useful in different applications compared to fluorinated derivatives.
The uniqueness of this compound lies in the fluorine atom’s ability to enhance the compound’s stability, reactivity, and interaction with biological systems, making it a valuable tool in various fields of research and industry.
Properties
CAS No. |
63867-21-0 |
|---|---|
Molecular Formula |
C4H6FNaO2 |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
sodium;2-fluorobutanoate |
InChI |
InChI=1S/C4H7FO2.Na/c1-2-3(5)4(6)7;/h3H,2H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
BSIIBLHUHMEETB-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


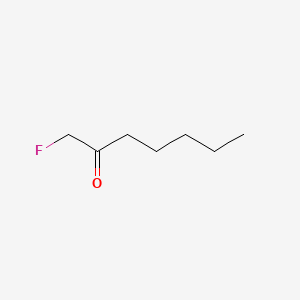
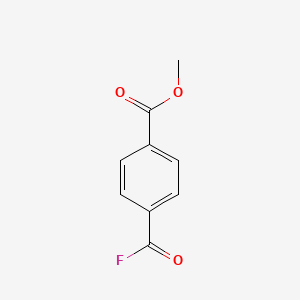
![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)
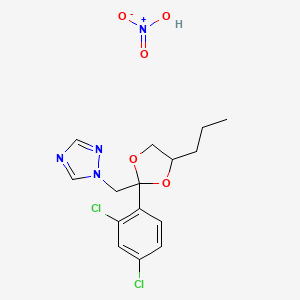
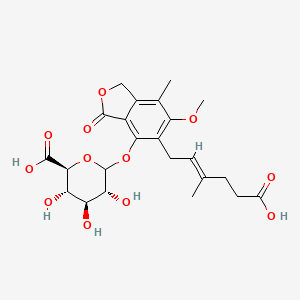
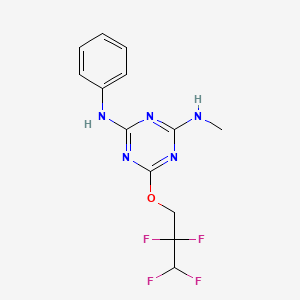
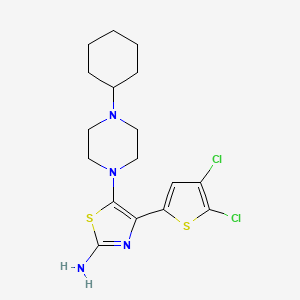
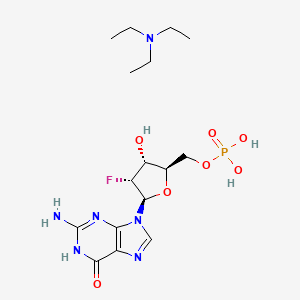
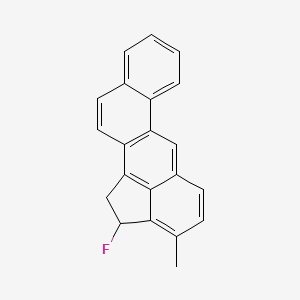
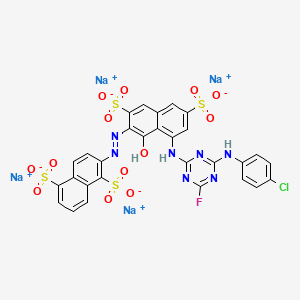
![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)

